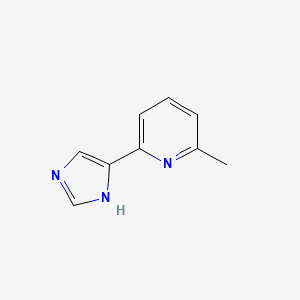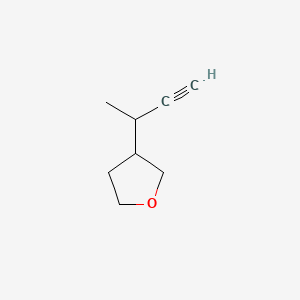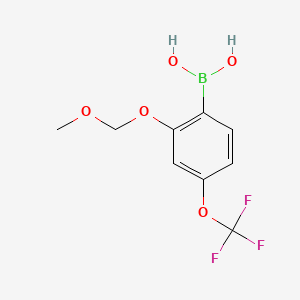
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of dihydropyrimidines These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-hydroxybenzaldehyde with urea and an appropriate catalyst under specific conditions. One common method is the Biginelli reaction, which is a three-component condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
化学反応の分析
Types of Reactions
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidine ring can be reduced to form a tetrahydropyrimidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(2-oxo-phenyl)dihydropyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 1-(2-hydroxyphenyl)tetrahydropyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted dihydropyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The hydroxyphenyl group can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives:
1-(2-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.
1-(2-Chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione:
1-(2-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a nitro group can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its hydroxyphenyl group, which imparts specific chemical and biological properties that can be leveraged for various applications.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
1-(2-hydroxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-8-4-2-1-3-7(8)12-6-5-9(14)11-10(12)15/h1-4,13H,5-6H2,(H,11,14,15) |
InChIキー |
KASSYAFPKDSVQL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


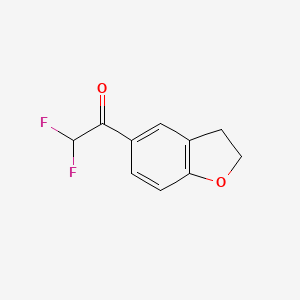
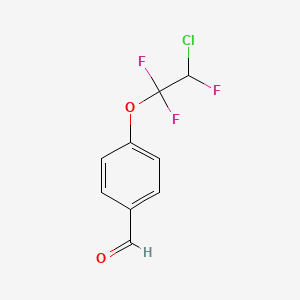
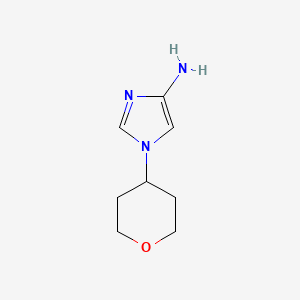
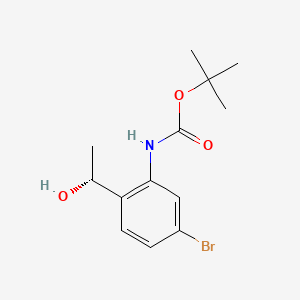
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
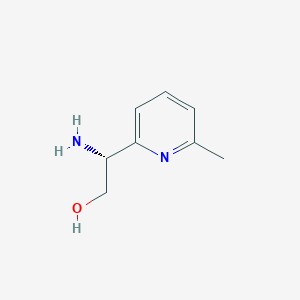
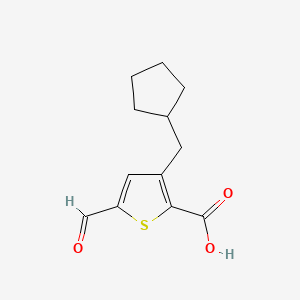
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)

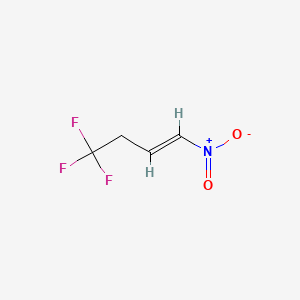
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
